Sodium; (12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate is a complex chemical compound belonging to the family of indolo[2,1-c][1,4]benzodiazepines. This class of compounds is recognized for its diverse pharmacological activities, including antitumor and anti-allergic effects. The compound's intricate structure suggests potential applications in medicinal chemistry and pharmacology.
The compound's synthesis and characterization are derived from various studies focused on benzodiazepine derivatives, particularly those exhibiting biological activity. Notably, research has highlighted the synthesis of pyrrolo[2,1-c][1,4]benzodiazepines and their derivatives as promising candidates for anticancer agents and other therapeutic applications .
This compound can be classified as an indole-based benzodiazepine derivative. Benzodiazepines are characterized by their fused benzene and diazepine rings, while indolo[2,1-c][1,4]benzodiazepines incorporate an indole moiety that enhances their biological activity. The presence of various functional groups in this specific compound further categorizes it as a sulfonate derivative.
The synthesis of sodium; (12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate likely involves multi-step organic synthesis techniques that include:
The synthesis may utilize reagents such as methanol for methoxylation and sulfonic acids for sulfonation. Advanced techniques like microwave-assisted synthesis or solid-phase synthesis could enhance yields and reduce reaction times .
The molecular structure of sodium; (12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate can be represented as follows:
This formula indicates a complex arrangement with multiple functional groups contributing to its pharmacological properties.
The compound's molecular weight is approximately 582.74 g/mol. The structural features include multiple methoxy groups and a sulfonate group that enhance solubility and biological activity.
The compound may undergo various chemical reactions typical for benzodiazepines:
Reactions involving this compound must be carefully controlled to avoid degradation or unwanted side products. Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for monitoring reaction progress and product identification.
Indolo[2,1-c][1,4]benzodiazepines typically exhibit their effects through interactions with neurotransmitter systems. They may act as modulators of GABA receptors or inhibit serotonin release:
Studies have demonstrated that specific structural modifications can significantly enhance the biological activity of these compounds against various targets.
The compound is expected to be a solid at room temperature with moderate solubility in polar solvents due to its methoxy and sulfonate groups.
Key chemical properties include:
Relevant data indicates that similar compounds exhibit good thermal stability but may decompose under prolonged exposure to light.
Sodium; (12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate has potential applications in:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3